3-Vinylpyridin-2(1H)-one
Overview
Description
3-Vinylpyridin-2(1H)-one is an organic compound that belongs to the class of vinylpyridines It is characterized by the presence of a vinyl group attached to the pyridine ring, specifically at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Vinylpyridin-2(1H)-one typically involves the reaction of 2-pyridone with acetylene in the presence of a base. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the vinyl group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Vinylpyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated pyridine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
3-Vinylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Vinylpyridin-2(1H)-one involves its interaction with various molecular targets. The vinyl group allows the compound to participate in addition reactions, forming covalent bonds with other molecules. This reactivity is exploited in various applications, including polymerization and chemical synthesis. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Vinylpyridine: Similar structure but with the vinyl group at the 2-position.
4-Vinylpyridine: Vinyl group at the 4-position.
3-Ethenylpyridine: Another name for 3-Vinylpyridine.
Uniqueness
3-Vinylpyridin-2(1H)-one is unique due to the presence of the vinyl group at the 3-position and the 2(1H)-one functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in specific applications where other vinylpyridines may not be as effective.
Properties
IUPAC Name |
3-ethenyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-6-4-3-5-8-7(6)9/h2-5H,1H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHYFBCCUHCLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433072 | |
Record name | 3-Ethenylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395681-47-7 | |
Record name | 3-Ethenylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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